(1H-1,2,3-triazol-4-yl)Methanamine
Overview
Description
“(1H-1,2,3-triazol-4-yl)Methanamine” is a chemical compound that has been used in various scientific research . The compound is also known as “(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” with a CAS Number of 2344685-81-8 . It has a molecular weight of 171.03 .
Synthesis Analysis
The synthesis of “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs has been reported in various scientific literature . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki-Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis
The molecular structure of “(1H-1,2,3-triazol-4-yl)Methanamine” is characterized by the presence of a 1,2,3-triazole ring . The InChI code for the compound is "1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H" .Chemical Reactions Analysis
The chemical reactions involving “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs have been studied . For instance, the IR absorption spectra of certain analogs were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Physical And Chemical Properties Analysis
“(1H-1,2,3-triazol-4-yl)Methanamine” is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug development.
Summary of Application
1H-1,2,3-triazole derivatives exhibit promising biological activities, making them attractive candidates for drug discovery. Researchers explore their potential as enzyme inhibitors, antimicrobial agents, anticancer drugs, and more.
Experimental Procedures
Results and Outcomes
1H-1,2,3-triazole analogs have shown moderate inhibition potential against carbonic anhydrase-II. The presence of polar groups at the 1H-1,2,3-triazole-substituted phenyl ring contributes to their overall activity. Molecular docking studies reveal direct binding with active site residues of the enzyme .
Agrochemicals and Crop Protection
Specific Scientific Field
Agrochemistry and crop protection.
Summary of Application
1,4-disubstituted 1H-1,2,3-triazoles find applications as agrochemicals. They can act as pesticides, fungicides, or growth regulators.
Experimental Procedures
Results and Outcomes
These compounds exhibit potential for crop protection and can contribute to sustainable agriculture .
Material Sciences
Specific Scientific Field
Material sciences and industrial applications.
Summary of Application
1H-1,2,3-triazoles are used in various industrial applications:
Experimental Procedures
Results and Outcomes
These compounds enhance material properties and stability in industrial contexts .
Peptide Bond Surrogates
Specific Scientific Field
Organic chemistry and peptide mimetics.
Summary of Application
1,4-disubstituted 1,2,3-triazoles serve as peptide bond surrogates due to their chemical and biological stability.
Experimental Procedures
Results and Outcomes
These triazole derivatives offer stable peptide-like structures for drug design and bioactive compounds .
Antiviral Agents
Specific Scientific Field
Virology and antiviral drug discovery.
Summary of Application
1H-1,2,3-triazoles have demonstrated antiviral activity against specific viruses.
Experimental Procedures
Results and Outcomes
These compounds may serve as potential antiviral agents, contributing to disease control .
Photostabilizers
Specific Scientific Field
Photophysics and photochemistry.
Summary of Application
1,4-disubstituted 1H-1,2,3-triazoles act as photostabilizers in various materials.
Experimental Procedures
Results and Outcomes
These triazoles enhance material durability by protecting against photodegradation .
Safety And Hazards
Future Directions
The future directions of research involving “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs are promising. These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
properties
IUPAC Name |
2H-triazol-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJQCFGHPMXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-1,2,3-triazol-4-yl)Methanamine | |
CAS RN |
118724-05-3 | |
Record name | 118724-05-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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